

# A Comprehensive Spectroscopic Analysis of Isopropenyl Acetate

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## Compound of Interest

Compound Name: *Isopropenyl acetate*

Cat. No.: *B045723*

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This technical guide provides an in-depth overview of the spectroscopic data for **isopropenyl acetate**, a significant organic compound used as a precursor in the synthesis of acetylacetone and in the preparation of other enol acetates. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For **isopropenyl acetate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are crucial for its characterization.

### 1.1. $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **isopropenyl acetate** typically exhibits signals corresponding to the vinyl and methyl protons. The data presented below was acquired in a deuterated chloroform ( $\text{CDCl}_3$ ) solvent.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.6	Singlet	2H	=CH <sub>2</sub> (Vinyl protons)
~2.1	Singlet	3H	-C(=O)CH <sub>3</sub> (Acetyl methyl protons)
~1.9	Singlet	3H	C(=CH <sub>2</sub> )CH <sub>3</sub> (Vinyl methyl protons)

### 1.2. <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for **isopropenyl acetate** in CDCl<sub>3</sub> shows the following peaks[1]:

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O (Ester carbonyl carbon)
~150	C=CH <sub>2</sub> (Quaternary vinyl carbon)
~100	C=CH <sub>2</sub> (Methylene vinyl carbon)
~22	-C(=O)CH <sub>3</sub> (Acetyl methyl carbon)
~20	C(=CH <sub>2</sub> )CH <sub>3</sub> (Vinyl methyl carbon)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **isopropenyl acetate** shows characteristic absorption bands for its ester and alkene functional groups[2][3].

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100	Medium	=C-H stretch (vinyl)
~2950	Medium	C-H stretch (aliphatic)
~1750	Strong	C=O stretch (ester)
~1650	Medium	C=C stretch (alkene)
~1200-1300	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of **isopropenyl acetate** displays a molecular ion peak and several characteristic fragment ions[2].

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
100	~5	[M] <sup>+</sup> (Molecular ion)
85	~15	[M - CH <sub>3</sub> ] <sup>+</sup>
58	~16	[CH <sub>3</sub> C(OH)=CH <sub>2</sub> ] <sup>+</sup>
43	100	[CH <sub>3</sub> CO] <sup>+</sup> (Base peak)

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like **isopropenyl acetate**.

### 4.1. NMR Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-20 mg of the **isopropenyl acetate** sample for <sup>1</sup>H NMR, and 20-50 mg for <sup>13</sup>C NMR[4].

- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial[4][5][6].
- Homogenization: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved[4].
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette[5].
- Volume Adjustment: Ensure the height of the solution in the NMR tube is between 4 and 5 cm[4][7].
- Capping and Labeling: Cap the NMR tube securely and label it appropriately before inserting it into the spectrometer.

#### 4.2. IR Spectroscopy Sample Preparation

For a neat liquid sample like **isopropenyl acetate**, two common methods are:

- Thin Film Method (Salt Plates)[8][9]:
  - Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr)[9][10].
  - Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates[10].
  - Mount the "sandwich" plates in the spectrometer's sample holder and acquire the spectrum.
  - After analysis, clean the plates with a suitable dry solvent (e.g., isopropanol or acetone) and store them in a desiccator[9][10].
- Attenuated Total Reflectance (ATR)[10][11]:
  - Ensure the ATR crystal surface is clean. Run a background spectrum of the clean, empty crystal.

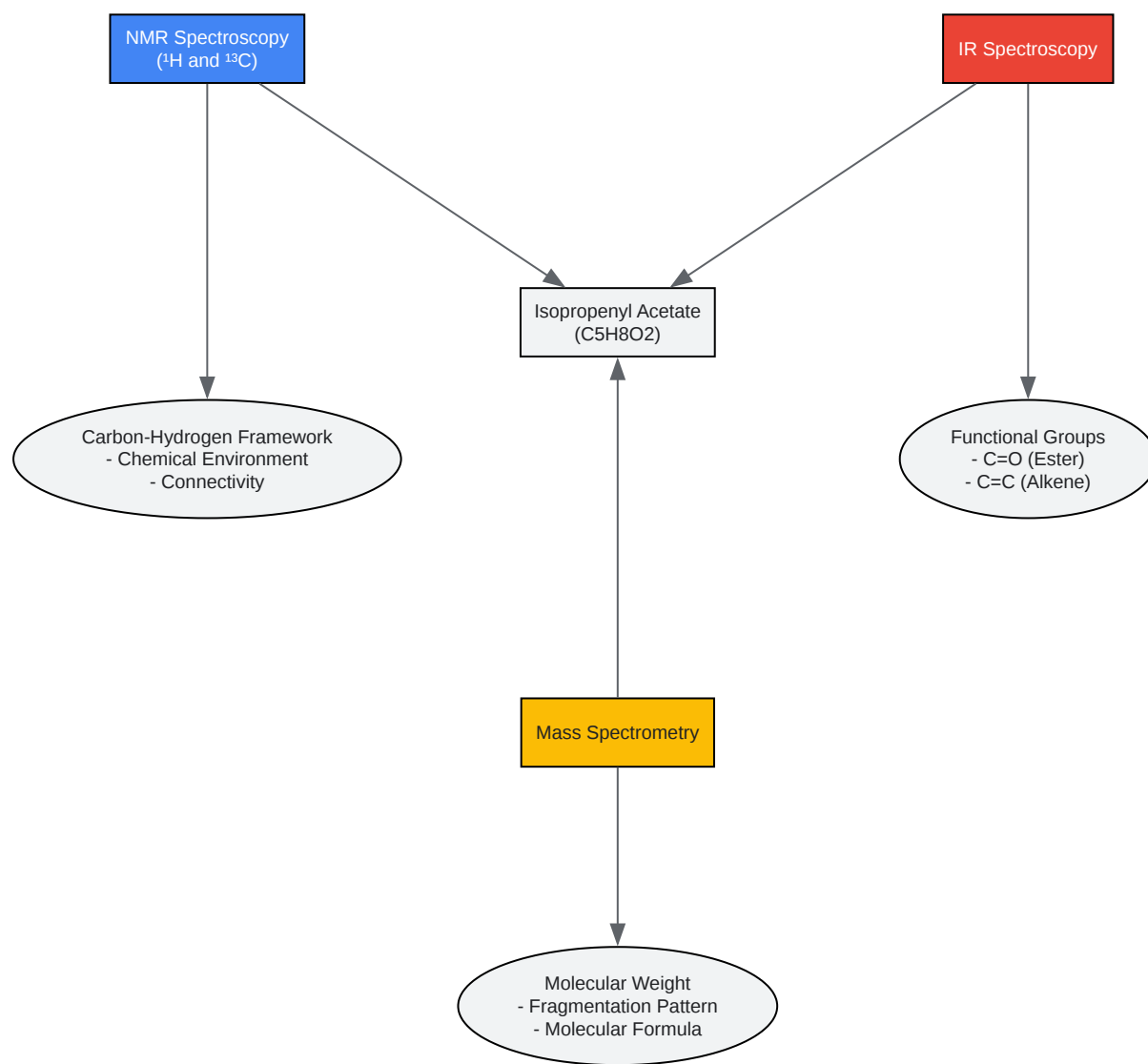
- Place a drop of the liquid sample directly onto the ATR crystal.
- Acquire the IR spectrum. The evanescent wave will penetrate the sample, generating the spectrum[11].
- Clean the crystal surface thoroughly with a suitable solvent after the measurement.

#### 4.3. Mass Spectrometry Sample Preparation (for a Volatile Liquid)

- Sample Dilution: Prepare a dilute solution of the **isopropenyl acetate** sample. A typical concentration is around 1 mg/mL in a volatile organic solvent like methanol, acetonitrile, or ethyl acetate[12].
- Further Dilution: Take an aliquot (e.g., 100  $\mu$ L) of this stock solution and dilute it further to a final concentration of approximately 10-100  $\mu$ g/mL in a suitable solvent compatible with the mass spectrometer's ionization source[12].
- Filtration (if necessary): If any solid particles are present, the solution must be filtered to prevent clogging the instrument's sample introduction system[12].
- Transfer to Vial: Transfer the final solution to a 2 mL autosampler vial with a screw cap and a soft septum[12].
- Analysis: The sample is then introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like GC-MS.

## Visualizations

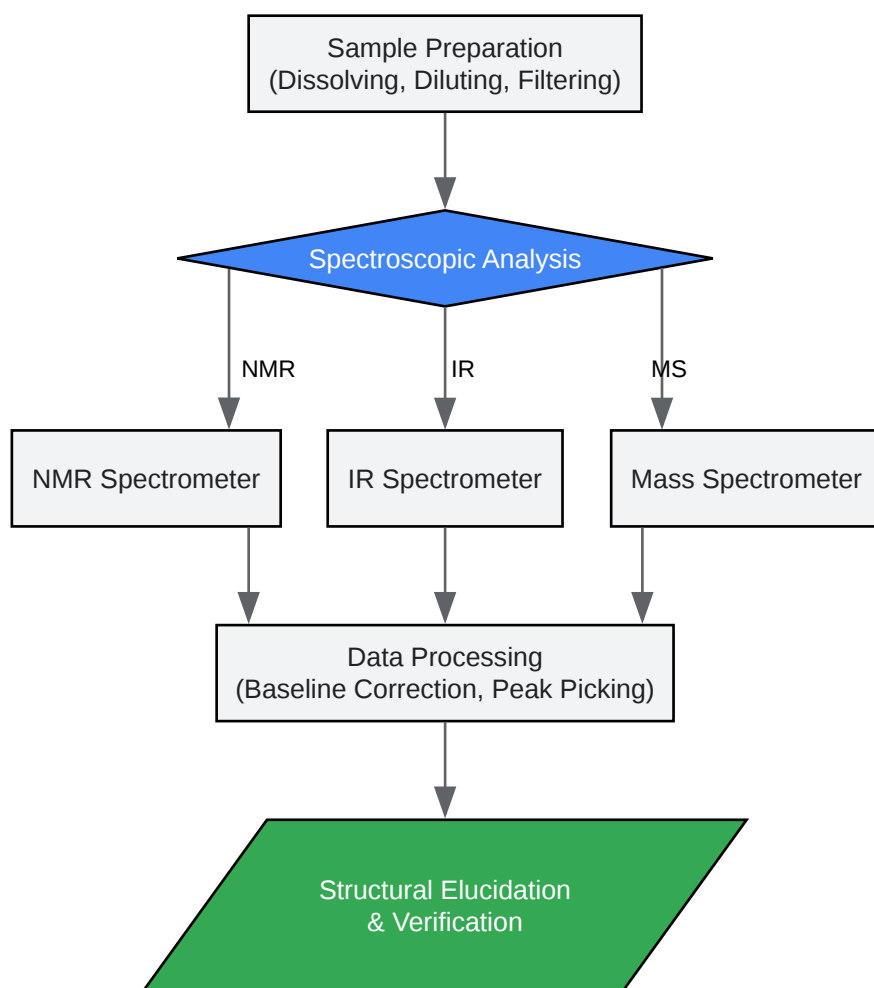
Diagram 1: Spectroscopic Analysis and Structural Correlation



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Caption: Relationship between spectroscopic techniques and derived structural information.

Diagram 2: General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for chemical analysis using spectroscopic methods.

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of Isopropenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045723#spectroscopic-data-of-isopropenyl-acetate-nmr-ir-ms]

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